7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
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Overview
Description
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and an indolizinone core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizinone Core: This step involves the cyclization of a suitable precursor to form the indolizinone ring. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a suitable leaving group on the indolizinone core is replaced by the morpholine moiety. Common reagents for this step include morpholine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-8-(piperidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
- 7-methoxy-8-(pyrrolidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
- 7-methoxy-8-(azetidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
Uniqueness
Compared to similar compounds, 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-9-12(17)16-4-2-3-10(16)13(11)14(18)15-5-7-20-8-6-15/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRBIMAYDPHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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